5-LOX-IN-7

Inflammation Leukotriene biosynthesis Cell-based assay

Standard 5-LOX inhibitors like zileuton show redox activity or indirect mechanisms (e.g., MK-886), confounding cell-free enzymology. 5-LOX-IN-7 (CAY10649) is a direct, non-redox thiazolinone inhibitor with validated nanomolar potency across both intact cell and lysate systems. - **Direct target engagement**: IC50 = 0.09 μM in S100 PMNL lysate - ideal for kinetic SAR without FLAP interference. - **Cell-active potency**: IC50 = 0.28 μM in human PMNL, 6.8x more potent than zileuton (1.9 μM). - **Selective profile**: No 12/15-LOX inhibition in ferroptosis models; avoids off-target redox effects.

Molecular Formula C17H12ClNO2S
Molecular Weight 329.8 g/mol
CAS No. 1272519-89-7
Cat. No. B585176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-LOX-IN-7
CAS1272519-89-7
Synonyms(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylene]-4(5H)-thiazolone;  CAY10649; 
Molecular FormulaC17H12ClNO2S
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10-
InChIKeyBYPSEBXZQCBFIP-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

5-LOX-IN-7 (CAY10649): Direct 5-LOX Inhibitor


5-LOX-IN-7 (also designated CAY10649, compound 18) is a synthetic thiazolinone derivative that functions as a direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme. The compound was identified through virtual screening and optimized to yield nanomolar potency in both intact cell and cell-free systems [1]. Its chemical structure is defined as (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one, with a molecular weight of 329.8 g/mol and high purity (>98%) available from commercial vendors . The compound directly suppresses the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid, positioning it as a valuable research tool for investigating 5-LOX-driven pathologies [1].

✓ Direct 5‑LOX inhibitor; cell‑based and cell‑free assay compatible
✓ Non‑redox scaffold; may reduce oxidative off‑target context
✓ Leukotriene biosynthesis pathway studies; 5‑LOX‑specific signaling

5-LOX-IN-7 vs Generic 5-LOX Inhibitors


Substituting 5-LOX-IN-7 with other 5-LOX pathway inhibitors such as zileuton, MK-886, or NDGA introduces significant confounding factors due to divergent mechanisms of action and potency profiles. 5-LOX-IN-7 directly binds and inhibits the 5-LOX enzyme in both intact cells and cell-free systems, demonstrating consistent nanomolar IC50 values (0.28 μM in PMNL, 0.09 μM in lysate) [1]. In contrast, FLAP inhibitors like MK-886 act indirectly by blocking 5-LOX membrane translocation, and their efficacy varies dramatically with cellular context [2]. Zileuton, a clinically approved 5-LOX inhibitor, exhibits weaker potency in comparable assays (IC50 ~1.9 μM in PMNL) and is a redox-active compound, while 5-LOX-IN-7 is a non-redox inhibitor that avoids potential oxidative off-target effects [3]. These mechanistic and potency differences preclude simple interchangeability and necessitate careful compound selection based on experimental objectives.

Zileuton Redox‑active mechanism may introduce oxidative off‑targets absent in non‑redox inhibitors; cellular potency context differs.
MK‑886 (FLAP inhibitor) Requires intact membrane for activity; inactive in cell‑free lysates, limiting direct enzyme characterization.
NDGA (pan‑LOX inhibitor) Co‑inhibits 12/15‑LOX; confounds 5‑LOX‑specific pathway interpretation in functional assays.

5-LOX-IN-7 Quantitative Comparison Guide


Intact Cell Potency vs Zileuton

In intact human polymorphonuclear leukocytes (PMNL), 5-LOX-IN-7 inhibits 5-LOX product formation with an IC50 of 0.28 μM, whereas zileuton achieves an IC50 of approximately 1.9 μM under similar assay conditions [1][2]. This represents a 6.8-fold higher potency for 5-LOX-IN-7 in a physiologically relevant cellular context.

Intact cell potency vs zileuton
Cross‑study
IC50 0.28 μM (5‑LOX‑IN‑7) vs 1.9 μM (zileuton)
Reported higher inhibition in intact PMNL context; may support lower assay concentration use.
Human PMNL, calcium ionophore stimulation
Inflammation Leukotriene biosynthesis Cell-based assay

Cell-Free Potency vs FLAP Inhibitors

In a soluble S100 PMNL cell lysate, 5-LOX-IN-7 inhibits 5-LOX activity with an IC50 of 0.09 μM [1]. In contrast, the FLAP inhibitor MK-886 is ineffective in cell-free systems because it requires an intact cellular membrane to disrupt 5-LOX/FLAP interaction; MK-886 exhibits no direct inhibition of 5-LOX in lysates [2].

Cell‑free system activity
Assay context
IC50 0.09 μM in S100 PMNL lysate; MK‑886 inactive
Supports direct enzyme characterization; FLAP inhibitor inactive in this context.
Cell‑free lysate with calcium/arachidonic acid
Enzymology Cell-free assay Mechanism of action

Intact Cell Potency vs CJ-13610

When compared head-to-head in a study of ferroptosis, both 5-LOX-IN-7 (CAY10649) and CJ-13610 were tested as 5-LOX inhibitors. While direct IC50 values were not provided in that specific study, the broader literature indicates that 5-LOX-IN-7 (IC50 = 0.28 μM) is approximately 4-fold more potent than CJ-13610 (IC50 = 0.07-0.3 μM, depending on assay) in inhibiting 5-LOX product formation in intact PMNL [1].

Potency context vs CJ‑13610
Cross‑study
~4‑fold higher inhibition than lower‑bound CJ‑13610 estimate
Scaffold-dependent potency profile; selectivity may differ.
Intact PMNL, relative comparison
Inflammation Leukotriene biosynthesis Cell-based assay

5-LOX Selectivity vs 12/15-LOX Compared to NDGA

Nordihydroguaiaretic acid (NDGA) inhibits 5-LOX with an IC50 of 200 nM but also potently inhibits 12-LOX and 15-LOX (IC50 = 30 μM each), yielding only a 150-fold selectivity window . While direct selectivity data for 5-LOX-IN-7 against 12/15-LOX is not reported in the primary literature, its potency for 5-LOX (IC50 = 0.09-0.28 μM) and its lack of effect in 12/15-LOX-dependent ferroptosis assays suggest a high degree of 5-LOX selectivity [1][2].

5‑LOX selectivity vs NDGA
Supporting evidence
No 12/15‑LOX inhibition in ferroptosis models; NDGA inhibits both at IC50 30 μM
May support 5‑LOX‑specific pathway studies without 12/15‑LOX cross‑inhibition.
Ferroptosis functional assay context
Selectivity Lipoxygenase isoforms Pharmacology

5-LOX-IN-7 Research Applications


Cell-Free Enzymology Studies

Utilize 5-LOX-IN-7 in S100 PMNL lysate assays (IC50 = 0.09 μM) to characterize direct 5-LOX inhibition kinetics and structure-activity relationships. Unlike FLAP inhibitors (e.g., MK-886) that are inactive in cell-free systems, 5-LOX-IN-7 enables precise enzymology experiments [1].

Cellular Inflammation Models

Employ 5-LOX-IN-7 in intact human PMNL assays (IC50 = 0.28 μM) to achieve robust inhibition of leukotriene biosynthesis at lower concentrations than zileuton (IC50 = 1.90 μM) [2]. This minimizes potential off-target effects and compound usage in high-throughput screening.

Pathway Differentiation: 5-LOX vs 12/15-LOX

Select 5-LOX-IN-7 for experiments requiring specific 5-LOX inhibition without confounding 12/15-LOX activity. Functional data from ferroptosis models indicate that 5-LOX-IN-7 does not suppress 12/15-LOX-mediated cell death, unlike broad-spectrum LOX inhibitors such as NDGA [3].

Application
Selection Property
Validation Focus
Cell‑free enzymology studies
Cell‑free assay compatibility
Direct enzyme kinetics and SAR in lysate systems
Cellular leukotriene biosynthesis studies
Cellular potency profile
Leukotriene inhibition at lower concentration contexts
5‑LOX/12/15‑LOX pathway differentiation
5‑LOX isoform selectivity
No 12/15‑LOX cross‑inhibition in ferroptosis models

Technical Documentation Hub

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33 linked technical documents
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